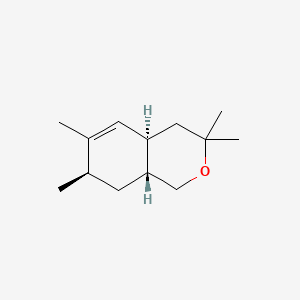

(4aalpha,7beta,8abeta)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran

Description

Properties

CAS No. |

93904-61-1 |

|---|---|

Molecular Formula |

C13H22O |

Molecular Weight |

194.31 g/mol |

IUPAC Name |

(4aR,7R,8aR)-3,3,6,7-tetramethyl-1,4,4a,7,8,8a-hexahydroisochromene |

InChI |

InChI=1S/C13H22O/c1-9-5-11-7-13(3,4)14-8-12(11)6-10(9)2/h5,10-12H,6-8H2,1-4H3/t10-,11+,12+/m1/s1 |

InChI Key |

HIHXXYCXFIAFGQ-WOPDTQHZSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2COC(C[C@@H]2C=C1C)(C)C |

Canonical SMILES |

CC1CC2COC(CC2C=C1C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Starting Materials: Typically, synthesis begins from substituted phenols or resorcinol derivatives, which undergo cyclization and hydrogenation steps to form the hexahydrobenzopyran ring system.

-

- Cyclization: Formation of the benzopyran ring via acid-catalyzed cyclization or intramolecular etherification.

- Hydrogenation: Partial or full hydrogenation of the aromatic ring to yield the hexahydro derivative.

- Methylation: Introduction of methyl groups at specific positions using methylating agents or via alkylation of precursors.

- Stereochemical Control: Use of chiral catalysts or stereoselective hydrogenation to achieve the desired (4aalpha,7beta,8abeta) stereochemistry.

Reported Synthetic Routes and Conditions

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Cyclization | Acid catalysis (e.g., H2SO4, p-TsOH) | Formation of 2-benzopyran core |

| Hydrogenation | Catalytic hydrogenation (Pd/C, PtO2, Raney Ni) under H2 atmosphere | Conversion of aromatic ring to hexahydro form; stereoselectivity influenced by catalyst and conditions |

| Methylation | Methyl iodide or dimethyl sulfate with base (e.g., K2CO3) or via methyl-substituted precursors | Introduction of methyl groups at 3,3,6,7 positions |

| Purification | Chromatography (silica gel), recrystallization | Isolation of stereoisomerically pure compound |

Stereochemical Considerations

- The stereochemistry at positions 4a, 7, and 8a is critical for the compound’s properties.

- Stereoselective hydrogenation or chiral auxiliary-mediated cyclization is employed to control the configuration.

- Diastereomeric mixtures may be separated by chromatographic techniques or crystallization.

Example Synthetic Route (Hypothetical)

Synthesis of methyl-substituted phenol precursor: Starting from 3,5-dimethylphenol, perform alkylation to introduce additional methyl groups at desired positions.

Cyclization to benzopyran: Treat the precursor with acid catalyst to induce intramolecular cyclization forming the benzopyran ring.

Hydrogenation: Subject the benzopyran to catalytic hydrogenation under controlled conditions to reduce the aromatic ring to hexahydro form, favoring the (4aalpha,7beta,8abeta) stereochemistry.

Purification: Use column chromatography to separate stereoisomers and isolate the target compound.

Research Findings and Data

- The compound’s synthesis is often reported in patents and specialized organic synthesis literature focusing on chromene derivatives.

- Analytical data such as NMR, IR, and mass spectrometry confirm the structure and stereochemistry.

- The compound exhibits characteristic melting points and refractive indices consistent with its stereochemical purity.

- Safety and handling data indicate standard precautions for organic solvents and reagents used in synthesis.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Methyl-substituted phenols or chromene precursors |

| Catalysts | Pd/C, PtO2, Raney Ni for hydrogenation |

| Solvents | Ethanol, methanol, dichloromethane, toluene |

| Reaction temperature | Ambient to reflux (25–100 °C) |

| Reaction time | Several hours to overnight |

| Purification methods | Silica gel chromatography, recrystallization |

| Yield | Variable, typically moderate to good (40–80%) |

| Stereochemical control | Chiral catalysts or selective hydrogenation conditions |

Chemical Reactions Analysis

Types of Reactions

(4aalpha,7beta,8abeta)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Biological Activities

The compound has been studied for its various biological activities:

- Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. This makes it a candidate for development as an antibacterial agent.

- Anti-inflammatory Effects : Studies suggest that (4aalpha,7beta,8abeta)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran may possess anti-inflammatory properties which could be beneficial in treating inflammatory diseases.

- Antioxidant Activity : The compound has shown potential as an antioxidant agent. This property is crucial in protecting cells from oxidative stress-related damage.

Applications in Pharmaceuticals

The unique structure of this compound enables its use in drug development:

- Drug Formulations : It can be incorporated into formulations targeting infectious diseases due to its antimicrobial properties.

- Therapeutic Agents : Its anti-inflammatory and antioxidant activities make it a candidate for developing therapies for chronic inflammatory conditions and diseases associated with oxidative stress.

Case Studies

Several studies have explored the applications of this compound:

-

Study on Antimicrobial Activity :

- A study published in the Journal of Natural Products evaluated the antimicrobial efficacy of various derivatives of the compound against bacterial strains. Results indicated a significant reduction in bacterial growth at certain concentrations.

-

Research on Anti-inflammatory Effects :

- In a study conducted by researchers at the University of Pharmaceutical Sciences, the compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines. The findings suggested that it could be developed into an anti-inflammatory drug.

-

Antioxidant Activity Assessment :

- A comparative study published in Food Chemistry assessed the antioxidant capacity of several compounds including (4aalpha,7beta,8abeta)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran using DPPH and ABTS assays. The results demonstrated that this compound exhibited substantial free radical scavenging activity.

Mechanism of Action

The mechanism of action of (4aalpha,7beta,8abeta)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Compound A : (2α,4aα,8aα)-3,4,4a,5,6,8a-hexahydro-2,5,5,8a-tetramethyl-2H-1-benzopyran (CAS: 41678-32-4)

- Molecular Formula : C₁₃H₂₂O (identical to the target compound) .

- Stereochemistry : The 2α,4aα,8aα configuration distinguishes it from the target compound, leading to differences in ring conformation and intermolecular interactions .

- Physical Properties :

- Key Differences : The axial vs. equatorial orientation of methyl groups and hydrogenation patterns affect solubility and reactivity.

Compound B : (4aR)-3,4,4aβ,5,6,7,8,8α-octahydro-8aβ-vinyl-5β-hydroxy-7β-[(2-hydroxymethyl-1-oxo-2-propenyl)oxy]-α,4-bis(methylene)-3-oxo-1H-2-benzopyran-6α-acetic acid methyl ester

- Structure : Features additional functional groups (hydroxy, vinyl, and ester moieties) and a fully hydrogenated ring system .

- Applications : Likely used in specialized synthetic pathways due to its complex substituents, unlike the simpler tetramethylated target compound .

Functionalized Benzopyrans

Compound C : HHCB (1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[γ]-2-benzopyran; CAS: 1222-05-5)

- Structure : Contains a cyclopenta-fused benzopyran core with six methyl groups, enhancing its volatility and fragrance properties .

- Applications : Widely used in cosmetics and detergents as a synthetic musk .

- Regulatory Status : Subject to EPA risk evaluations due to environmental persistence and bioaccumulation concerns .

- Contrast with Target Compound : The target compound lacks the cyclopenta ring and has fewer methyl groups, likely reducing its volatility and environmental impact .

Bioactivity and Structural Correlations

- Bioactivity Clustering : Studies indicate that benzopyrans with similar stereochemistry and substituent patterns cluster into groups with analogous bioactivity profiles (e.g., protein binding, enzyme inhibition) .

- Target Compound : Its tetramethyl groups and hydrogenated ring may favor interactions with hydrophobic protein pockets, distinct from the polar interactions seen in hydroxylated derivatives like Compound B .

Data Tables

Table 1: Structural and Physical Comparison

| Property | Target Compound | Compound A (CAS: 41678-32-4) | HHCB (CAS: 1222-05-5) |

|---|---|---|---|

| Molecular Formula | C₁₃H₂₂O | C₁₃H₂₂O | C₁₈H₂₆O |

| Molecular Weight (g/mol) | 194.313 | 194.313 | 258.40 |

| Melting Point (°C) | Not reported | 94.4 | Not reported |

| Boiling Point (°C) | Not reported | 239.3 | >250 (estimated) |

| Key Substituents | 3,3,6,7-Tetramethyl | 2,5,5,8a-Tetramethyl | Hexamethylcyclopenta |

| Stereochemistry | 4aα,7β,8aβ | 2α,4aα,8aα | Planar cyclopenta ring |

| Regulatory Status | Not evaluated | Not evaluated | EPA risk assessment |

Sources : .

Biological Activity

(4aalpha,7beta,8abeta)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran is a complex organic compound belonging to the class of benzopyrans. Its unique structure contributes to various biological activities that have garnered attention in pharmacological research. This article aims to summarize the biological activity of this compound based on existing literature and research findings.

- Molecular Formula : C13H22O

- Molecular Weight : 194.31318 g/mol

- CAS Number : 93904-60-0

Biological Activities

The biological activities of (4aalpha,7beta,8abeta)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran are diverse and include:

-

Antioxidant Activity

- Studies have demonstrated that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple methyl groups enhances electron donation capability to neutralize free radicals.

-

Anti-inflammatory Properties

- Research indicates potential anti-inflammatory effects. The compound may inhibit pathways involved in the inflammatory response by modulating cytokine production.

-

Neuroprotective Effects

- Preliminary studies suggest that this compound could exert neuroprotective effects by reducing oxidative stress in neuronal cells. This activity is crucial for developing treatments for neurodegenerative diseases.

-

Antimicrobial Activity

- Similar benzopyran derivatives have shown antimicrobial properties against various bacterial strains. The effectiveness may vary based on structural modifications.

Antioxidant Activity

A study published in the Journal of Natural Products evaluated the antioxidant capacity of several benzopyran derivatives. The results indicated that compounds with a similar structural motif to (4aalpha,7beta,8abeta)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran exhibited IC50 values in the micromolar range against DPPH radicals.

Anti-inflammatory Effects

In vitro assays conducted on human macrophages revealed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent in therapeutic applications.

Neuroprotective Potential

Research published in Neuroscience Letters highlighted the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The study found that treatment with these compounds resulted in decreased cell death and improved cell viability.

Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of various benzopyran derivatives against Gram-positive and Gram-negative bacteria. Results showed that compounds structurally related to (4aalpha,7beta,8abeta)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli.

Data Table: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antioxidant | Significant IC50 values against DPPH radicals | Journal of Natural Products |

| Anti-inflammatory | Reduced TNF-alpha and IL-6 production in macrophages | In vitro assays |

| Neuroprotective | Decreased oxidative stress-induced neuronal damage | Neuroscience Letters |

| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli | Comparative study |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for this compound?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, such as cyclization of substituted cyclohexene derivatives. Key steps include controlling stereochemistry using chiral catalysts and optimizing reaction conditions (e.g., temperature, solvent polarity). Characterization via , , and mass spectrometry (MS) is critical for confirming structural integrity. For example, and highlight the use of IR and NMR to validate synthetic intermediates and final products .

Q. What safety protocols should be followed during experimental handling?

- Methodological Answer : While indicates the compound is not genotoxic, standard laboratory safety measures (e.g., fume hoods, PPE) are essential due to limited data on repeated-dose or reproductive toxicity. Avoid inhalation exposure (refer to local respiratory toxicity assessments in ) and consult hazard databases like ECHA for handling guidelines .

Q. How can researchers determine purity and identify impurities?

- Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are recommended for purity analysis. For impurity profiling, combine MS with nuclear magnetic resonance (NMR) spectroscopy to resolve structural ambiguities. and emphasize the use of chromatographic and spectroscopic cross-validation .

Advanced Research Questions

Q. How can conflicting toxicity data be resolved, such as discrepancies in genotoxicity studies?

- Methodological Answer : Cross-validate findings using multiple assays (e.g., Ames test, micronucleus assay) under standardized OECD guidelines. Assess variables like solvent choice, metabolite activation, and exposure duration. ’s safety assessment framework provides a template for systematic evaluation .

Q. What methodologies are effective for environmental fate and exposure modeling?

- Methodological Answer : Use EPA-endorsed tools like the HERO database () to compile environmental data. Apply quantitative structure-activity relationship (QSAR) models to predict biodegradation and bioaccumulation. SWIFT Review software () can prioritize studies for environmental hazard assessment .

Q. How can researchers address data gaps in risk assessments for this compound?

- Methodological Answer : Conduct systematic literature reviews using databases like STN International and PubChem ( ). Prioritize gaps in endocrine disruption or chronic toxicity by designing long-term in vivo studies or high-throughput in vitro screens. ’s search strategy for HHCB serves as a model .

Q. What advanced analytical techniques are suitable for studying stereochemical stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.